An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-8-fluoroquinazoline
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-8-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract: 2,4-Dichloro-8-fluoroquinazoline is a key heterocyclic intermediate in medicinal chemistry, valued for its role in the synthesis of a diverse range of biologically active compounds. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and predicting its behavior in biological systems. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2,4-Dichloro-8-fluoroquinazoline, alongside detailed experimental and computational methodologies for their determination.
Introduction: The Significance of 2,4-Dichloro-8-fluoroquinazoline in Drug Discovery
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents. The strategic placement of reactive chloro groups at the 2 and 4 positions, combined with the electronic influence of a fluorine atom at the 8-position, makes 2,4-Dichloro-8-fluoroquinazoline a versatile building block for the synthesis of targeted therapies. The electron-withdrawing nature of the fluorine atom can significantly modulate the reactivity of the quinazoline ring and influence the pKa of the molecule, thereby affecting its solubility, membrane permeability, and binding interactions with target proteins. This guide serves as a technical resource for researchers, providing critical data and methodologies to effectively utilize this important synthetic intermediate.
Core Physicochemical Properties
Table 1: Summary of Physicochemical Properties of 2,4-Dichloro-8-fluoroquinazoline
| Property | Value | Source |
| IUPAC Name | 2,4-Dichloro-8-fluoroquinazoline | - |
| CAS Number | 959237-64-0 | [Letopharm Limited] |
| Molecular Formula | C₈H₃Cl₂FN₂ | [Letopharm Limited] |
| Molecular Weight | 217.03 g/mol | [ChemScene] |
| Appearance | White to off-white crystalline solid (Predicted) | - |
| Melting Point | 115-125 °C (Predicted) | - |
| Boiling Point | 277.3 °C at 760 mmHg | [Letopharm Limited] |
| Density | 1.571 g/cm³ | [Letopharm Limited] |
| Refractive Index | 1.644 | [Letopharm Limited] |
| Vapor Pressure | 0.00772 mmHg at 25°C | [Letopharm Limited] |
| Solubility | Insoluble in water (Predicted); Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate (Predicted) | |
| pKa | -1.0 to 1.0 (Predicted, for the protonated quinazoline nitrogen) | - |
| LogP | 3.0757 (Predicted) | [ChemScene] |
Synthesis and Purification
While a specific synthesis protocol for 2,4-Dichloro-8-fluoroquinazoline is not extensively detailed in the literature, a reliable synthetic route can be adapted from the established synthesis of the isomeric 2,4-Dichloro-7-fluoroquinazoline[1]. The proposed two-step synthesis starts from 2-amino-3-fluorobenzoic acid.
Workflow for the Synthesis of 2,4-Dichloro-8-fluoroquinazoline
Caption: Proposed synthetic workflow for 2,4-Dichloro-8-fluoroquinazoline.
Step-by-Step Synthetic Protocol:
Step 1: Synthesis of 8-Fluoroquinazoline-2,4(1H,3H)-dione
-
In a round-bottom flask, combine 2-amino-3-fluorobenzoic acid and urea in a 1:3 molar ratio.
-
Heat the mixture to 190-200°C for 4 hours. The mixture will melt and then solidify.
-
Cool the reaction mixture to approximately 100°C and add a 1 M sodium hydroxide solution to dissolve the solid.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 4-5 to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to yield 8-fluoroquinazoline-2,4(1H,3H)-dione.
Step 2: Synthesis of 2,4-Dichloro-8-fluoroquinazoline
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In a reflux apparatus, suspend 8-fluoroquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Distill off the excess POCl₃ under reduced pressure.
-
Carefully pour the residue onto crushed ice with vigorous stirring to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry.
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Recrystallize the crude product from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to obtain pure 2,4-Dichloro-8-fluoroquinazoline.
Experimental and Computational Methodologies for Physicochemical Profiling
Accurate determination of physicochemical properties is essential for drug development. The following section outlines standard experimental protocols and computational approaches for characterizing 2,4-Dichloro-8-fluoroquinazoline.
Melting Point Determination
Experimental Protocol (Differential Scanning Calorimetry - DSC):
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Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Use an empty, sealed aluminum pan as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset temperature of the melting endotherm.
Computational Prediction: Melting point prediction for complex organic molecules is challenging. Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular descriptors with experimental melting points of a training set of related compounds, can provide estimations[2][3]. For quinazoline derivatives, the strength of intermolecular interactions, such as π-π stacking and halogen bonds, significantly influences the melting point[2].
Solubility Determination
Experimental Protocol (Shake-Flask Method):
-
Add an excess amount of 2,4-Dichloro-8-fluoroquinazoline to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge or filter the suspension to separate the undissolved solid.
-
Determine the concentration of the solute in the supernatant using a calibrated analytical method such as HPLC-UV.
Computational Prediction: Solubility can be predicted using models based on LogP and other molecular descriptors. For halogenated aromatic compounds, their inherent hydrophobicity generally leads to low aqueous solubility[4].
pKa Determination
Experimental Protocol (Potentiometric Titration):
-
Dissolve a precise amount of the compound in a suitable co-solvent/water mixture.
-
Titrate the solution with a standardized solution of a strong acid or base.
-
Record the pH of the solution as a function of the titrant volume.
-
The pKa is determined from the inflection point of the titration curve.
Computational Prediction: The pKa of the quinazoline nitrogens can be predicted using quantum mechanical calculations or QSPR models[5][6][7]. These methods calculate the free energy change of the protonation/deprotonation reaction in a solvent continuum model. The electron-withdrawing effects of the chloro and fluoro substituents are expected to decrease the basicity of the quinazoline nitrogens.
Workflow for Physicochemical Property Determination
Caption: Workflow for experimental and computational determination of physicochemical properties.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and chlorine atoms. The proton at C5 would likely be the most downfield, appearing as a doublet of doublets due to coupling with the C6 proton and the fluorine at C8.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display eight distinct signals for the eight carbon atoms in the quinazoline ring system. The carbons attached to the chlorine (C2 and C4) and fluorine (C8) atoms will exhibit characteristic chemical shifts and C-F coupling.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 216, with a characteristic isotopic pattern for two chlorine atoms ([M+2]⁺ and [M+4]⁺ in a ratio of approximately 6:1). Fragmentation would likely involve the sequential loss of chlorine atoms and potentially the elimination of HCN.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the C=N and C=C stretching vibrations of the quinazoline ring in the 1620-1450 cm⁻¹ region. A strong C-F stretching band would be anticipated in the 1300-1100 cm⁻¹ range, and C-Cl stretching vibrations would appear in the 800-600 cm⁻¹ region.
Conclusion and Future Perspectives
2,4-Dichloro-8-fluoroquinazoline is a valuable building block in the synthesis of novel therapeutic agents. This guide has consolidated the available and predicted physicochemical data for this compound and outlined robust methodologies for their determination. The lack of extensive experimental data in the public domain highlights an opportunity for further research to fully characterize this important molecule. Such data would be invaluable to the medicinal chemistry community, enabling more efficient and informed drug design and development efforts.
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